molecular formula C18H17ClO4 B3157477 (2E)-1-(3-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 849763-60-6

(2E)-1-(3-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B3157477
CAS No.: 849763-60-6
M. Wt: 332.8 g/mol
InChI Key: TXPJCJNSJKJUNU-BQYQJAHWSA-N
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Description

(2E)-1-(3-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetically derived chalcone that functions as a potent and specific inhibitor of tubulin polymerization. It acts by binding to the colchicine binding site on β-tubulin , thereby disrupting microtubule dynamics essential for cellular processes like mitosis. This disruption leads to cell cycle arrest at the G2/M phase and induces apoptosis, or programmed cell death. As a result, its primary research value lies in the investigation of novel anticancer therapeutics. Researchers utilize this compound to study its effects as a vascular disrupting agent (VDA) , which selectively targets and collapses the established vasculature of tumors, leading to tumor necrosis. It serves as a critical chemical tool for probing microtubule function, mechanisms of cell cycle control, and pathways of apoptosis in various cancer cell lines.

Properties

IUPAC Name

(E)-1-(3-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClO4/c1-21-16-9-12(10-17(22-2)18(16)23-3)7-8-15(20)13-5-4-6-14(19)11-13/h4-11H,1-3H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPJCJNSJKJUNU-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-1-(3-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound possesses a molecular formula of C18H17ClO4 and a molecular weight of 332.78 g/mol . The structural features of chalcones contribute to their potential therapeutic applications, particularly in cancer treatment and antimicrobial activities.

PropertyValue
Molecular FormulaC18H17ClO4
Molecular Weight332.78 g/mol
CAS Number849763-60-6
Melting PointNot specified

Anticancer Effects

Chalcone derivatives have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies show that it can induce apoptosis and inhibit cell proliferation in MCF-7 breast cancer cells . The mechanism of action is believed to involve the modulation of signaling pathways such as STAT3 and NF-κB, which are critical in cancer cell survival and proliferation.

Case Study:
In vitro studies demonstrated that this compound significantly reduced cell viability in MCF-7 cells with an IC50 value indicative of its potency. The compound was found to disrupt the cell cycle by inducing G2/M phase arrest, leading to increased apoptosis through the activation of caspase pathways .

Antimicrobial Activity

Chalcones are also recognized for their antimicrobial properties. This compound has shown effectiveness against a range of bacterial and fungal strains. This activity is attributed to the compound's ability to inhibit microbial growth by interfering with cellular processes.

Research Findings:
Studies have reported that chalcone derivatives exhibit broad-spectrum antimicrobial activity. For example, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation and microbial growth.
  • Reactive Oxygen Species (ROS) Generation: It can induce oxidative stress within microbial cells, leading to cell death.
  • Cell Cycle Arrest: The compound has been shown to cause G2/M phase arrest in cancer cells, disrupting their proliferation .

Comparison with Similar Compounds

Table 1: Structural Analogues and Key Modifications

Compound Name Substituent Modifications Molecular Weight Key Properties/Activities References
(2E)-1-[4-(3-Chlorophenyl)-1-piperazinyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Piperazinyl group at position 1 416.902 Potential CNS activity due to piperazine moiety
(2E)-3-(4-Nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (TMf) 4-Nitrophenyl at position 3 357.34 MAO-A inhibitor (Ki = 3.47 µM)
(2E)-3-(4-Bromophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (TMh) 4-Bromophenyl at position 3 405.25 MAO-B inhibitor (Ki = 0.46 µM)
(E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (Chalcone1) 4-Methoxyphenyl at position 1 328.36 Enhanced crystallinity, hydrogen bonding
(E)-1-(5-Hydroxy-2,2-dimethyl-2H-chromen-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Chromene-hydroxy group at position 1 408.43 Nonlinear optical properties

Key Observations:

Nitro (TMf) and bromo (TMh) groups at position 3 significantly alter enzyme selectivity (MAO-A vs. MAO-B), suggesting that halogen vs. nitro substituents modulate binding pocket interactions .

Hydrogen Bonding and Crystal Packing :

  • The 3,4,5-trimethoxyphenyl group promotes C–H···O hydrogen bonding, as seen in fluorophenyl analogs (). However, the 3-chlorophenyl group may reduce hydrogen bonding propensity compared to hydroxy or methoxy substituents, as observed in chromene derivatives ().

Lipophilicity and Bioavailability: The trimethoxy substitution enhances lipophilicity (logP ~3.5), improving blood-brain barrier (BBB) penetration compared to di- or mono-methoxy analogs ().

Key Findings:

  • Enzyme Inhibition : TMf and TMh demonstrate that electron-withdrawing groups (nitro, bromo) at position 3 enhance MAO inhibition, but the 3-chlorophenyl group’s steric bulk may reduce affinity compared to these analogs .
  • BBB Penetration : All trimethoxy-substituted chalcones show favorable BBB penetration in PAMPA assays, attributed to optimal logP values (2.5–3.5) .
  • Metabolic Stability: Trimethoxy groups reduce oxidative metabolism compared to non-methoxylated chalcones, but chloro substituents may increase susceptibility to glutathione conjugation .

Physicochemical and Crystallographic Properties

  • Crystal Packing : The 3-chlorophenyl group introduces steric hindrance, altering dihedral angles between aromatic rings compared to fluorophenyl analogs (e.g., 37.65° in fluorophenyl vs. ~40–45° predicted for chloro analog) .
  • Hydrogen Bonding: Unlike hydroxy-substituted chalcones (), the target compound lacks strong hydrogen bond donors, relying on van der Waals interactions and π-stacking for crystal stability .

Q & A

Q. What synthetic methodologies are commonly employed for preparing (2E)-1-(3-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, and how are reaction conditions optimized?

The compound is typically synthesized via the Claisen-Schmidt condensation between 3-chloroacetophenone and 3,4,5-trimethoxybenzaldehyde. Key steps include:

  • Base catalysis : NaOH or KOH in ethanol/water mixtures under reflux (60–80°C) for 6–12 hours.
  • Stereochemical control : The E-configuration is favored due to conjugation stabilization, confirmed by XRD and NMR .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) yields >90% purity.
  • Validation : Reaction progress is monitored via TLC (Rf ~0.5 in 7:3 hexane:EtOAc).

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

  • IR spectroscopy : Confirms carbonyl (C=O) stretch at ~1650–1680 cm⁻¹ and C=C (enone) at ~1600 cm⁻¹ .
  • 1H/13C NMR : Assignments rely on coupling patterns (e.g., trans-vinylic protons at δ 7.2–7.8 ppm, J = 15–16 Hz) and DEPT-135 for methoxy groups (δ 3.8–3.9 ppm). NOESY validates spatial proximity of aromatic and enone protons .
  • HR-MS : Exact mass (<2 ppm error) confirms molecular formula (C18H17ClO4 requires m/z 332.0812) .

Q. How is the E-configuration of the enone system experimentally confirmed?

  • XRD crystallography : Single-crystal analysis reveals dihedral angles between aromatic rings (e.g., 10–15°) and trans-vinylic bond geometry (C=C bond length ~1.34 Å) .
  • UV-Vis spectroscopy : λmax at ~320–340 nm (π→π* transition) aligns with TD-DFT calculations for the E-isomer .

Advanced Research Questions

Q. How can DFT calculations elucidate electronic properties and reactivity of this compound?

  • HOMO-LUMO analysis : Calculated using B3LYP/6-311++G(d,p). HOMO localizes on the enone system (reactivity toward electrophiles), while LUMO resides on the chlorophenyl ring (nucleophilic attack sites) .
  • Global reactivity indices :
    • Electrophilicity index (ω) = (μ²)/(2η), where μ = chemical potential, η = hardness. Values >1.5 eV suggest high electrophilicity .
    • Fukui functions identify nucleophilic (f⁻) and electrophilic (f⁺) sites for regioselective modifications .

Q. How can discrepancies between experimental and computational UV-Vis data be resolved?

  • Solvent effects : TD-DFT calculations using the PCM model (e.g., ethanol) improve agreement with experimental λmax.
  • Vibronic coupling : Include Franck-Condon factors to account for peak broadening.
  • Hybrid functionals : CAM-B3LYP or ωB97XD better capture charge-transfer transitions in conjugated systems .

Q. What strategies optimize crystal packing analysis for structural validation?

  • Crystallization conditions : Slow evaporation from DCM/hexane (1:2) at 4°C yields diffraction-quality crystals.
  • Symmetry operations : Space group assignments (e.g., Pbca in ) are validated via systematic absences in XRD data .
  • Hirshfeld surfaces : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) contributing to lattice stability .

Q. How are antimicrobial activity assays designed to evaluate this compound’s bioactivity?

  • Strain selection : Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) bacteria, with MIC determined via broth microdilution (CLSI guidelines) .
  • Positive controls : Ciprofloxacin (1 µg/mL) and amphotericin B (fungal assays).
  • Mechanistic studies : ROS generation assays (DCFH-DA probe) and membrane permeability tests (propidium iodide uptake) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(3-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(3-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

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